Ytterbium(3+);acetate;tetrahydrate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Ytterbium(3+);acetate;tetrahydrate is an inorganic salt composed of ytterbium and acetic acid, with the chemical formula Yb(C₂H₃O₂)₃·4H₂O . It appears as colorless crystals that are soluble in water and can form hydrates . This compound is part of the lanthanide series and is known for its unique properties and applications in various fields.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
Ytterbium(3+);acetate;tetrahydrate can be synthesized through the reaction of ytterbium oxide or ytterbium hydroxide with acetic acid. The reaction typically involves dissolving ytterbium oxide or hydroxide in acetic acid, followed by crystallization to obtain the tetrahydrate form .
Industrial Production Methods
Industrial production of this compound involves similar methods but on a larger scale. The process includes the controlled reaction of ytterbium oxide with acetic acid under specific temperature and pressure conditions to ensure high purity and yield .
Analyse Chemischer Reaktionen
Types of Reactions
Ytterbium(3+);acetate;tetrahydrate undergoes various chemical reactions, including:
Oxidation and Reduction: It can participate in redox reactions, where ytterbium can change its oxidation state.
Substitution Reactions: The acetate groups can be substituted with other ligands in coordination chemistry.
Common Reagents and Conditions
Common reagents used in reactions with this compound include strong acids, bases, and other coordinating ligands. The reactions are typically carried out under controlled temperature and pH conditions to ensure the desired product formation .
Major Products Formed
The major products formed from reactions involving this compound depend on the specific reagents and conditions used. For example, reacting with strong acids can yield ytterbium salts, while coordination with different ligands can produce various ytterbium complexes .
Wissenschaftliche Forschungsanwendungen
Ytterbium(3+);acetate;tetrahydrate has a wide range of applications in scientific research, including:
Wirkmechanismus
The mechanism by which ytterbium(3+);acetate;tetrahydrate exerts its effects is primarily through its ability to form stable complexes with various ligands. These complexes can interact with molecular targets and pathways, influencing chemical reactions and biological processes. For example, in biomedical imaging, the ytterbium complexes can enhance near-infrared luminescence, allowing for deeper tissue penetration and improved imaging resolution .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Ytterbium(III) chloride: Another ytterbium compound used in similar applications but with different chemical properties.
Ytterbium(III) nitrate: Known for its solubility in water and use in various chemical reactions.
Ytterbium(III) oxide: Used in the production of high-purity ytterbium compounds and as a catalyst.
Uniqueness
Ytterbium(3+);acetate;tetrahydrate is unique due to its ability to form stable hydrates and its solubility in water. Its specific coordination chemistry and luminescent properties make it particularly valuable in scientific research and industrial applications .
Eigenschaften
Molekularformel |
C2H11O6Yb+2 |
---|---|
Molekulargewicht |
304.15 g/mol |
IUPAC-Name |
ytterbium(3+);acetate;tetrahydrate |
InChI |
InChI=1S/C2H4O2.4H2O.Yb/c1-2(3)4;;;;;/h1H3,(H,3,4);4*1H2;/q;;;;;+3/p-1 |
InChI-Schlüssel |
JOZIFEABGYWMPQ-UHFFFAOYSA-M |
Kanonische SMILES |
CC(=O)[O-].O.O.O.O.[Yb+3] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.